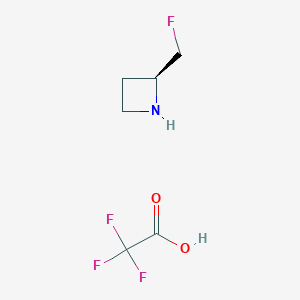

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Übersicht

Beschreibung

“(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2173637-40-4 . It has a molecular weight of 203.14 . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The IUPAC name of the compound is (S)-2-(fluoromethyl)azetidine 2,2,2-trifluoroacetate . The InChI code of the compound is 1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2; (H,6,7)/t4-;/m0./s1 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 203.14 . It is stored at room temperature and has a physical form of oil .Wissenschaftliche Forschungsanwendungen

Synthesis of Medicinally Important Derivatives : The trifluoroacetic acid (TFA) promoted multicomponent coupling of aziridines and arynes, including the use of azetidines, has been reported to produce N-aryl β-amino and γ-amino alcohol derivatives. These derivatives are significant in medicinal chemistry (Roy, Baviskar, & Biju, 2015).

Investigating Ion Transport in Plants : Azetidine 2-carboxylic acid (AZ) has been used as an analog of proline in studies exploring the relationship between protein synthesis and ion transport. In barley roots, AZ significantly inhibited the release of ions to the xylem, without inhibiting protein assembly (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Development of Radiopharmaceuticals : The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was achieved using trifluoroacetic acid. This compound is significant in the field of radiopharmaceuticals and positron emission tomography (PET) tracers (Karimi & Långström, 2002).

Synthesis of Fluorinated Amines : A methodology for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines and their subsequent transformation into diverse α-(trifluoromethyl)amines was developed. This process involves a series of steps including imination, reduction, chlorination, and base-induced ring closure (Kenis et al., 2012).

Development of Antibacterial Agents : Research on 7-azetidinylquinolones, specifically exploring the synthesis and structure-activity relationships of stereochemically pure derivatives, provided insights into the impact of chirality on antibacterial potency and efficacy (Frigola et al., 1995).

Role in Chemical Synthesis : Trifluoroacetic acid was used in the synthesis of benzimidazole-embedded N-fused aza-indacenes, which act as optical-based chemosensors for dissolved carbon dioxide gas (Ishida et al., 2013).

Synthesis of Fluorine-Containing Compounds : A nickel-catalyzed trans-selective dicarbofunctionalization process involving N-Boc-2-pyrroline and N-Boc-2-azetine was reported, providing access to pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).

Exploration of Synthetic Chemistry : Azetidine, a significant component in medicinal chemistry, has been the focus of synthetic strategies for functionalized derivatives. These strategies highlight azetidine's versatility as a heterocyclic synthon (Mehra et al., 2017).

Research on Fluorinated Aziridines and Azetidines : The synthetic chemistry of fluorinated aziridines and azetidines, including their use in medicinal chemistry, has seen recent advancements. These heterocycles are important as building blocks for complex structures (Meyer, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of trifluoroacetic acid (TFA) is the aquatic environment . TFA is a highly persistent pollutant and is known to be widespread in the aquatic environment . It can be introduced into the water cycle through industrial processes and as a transformation product of pharmaceutical and agricultural products, among others .

Mode of Action

TFA is a transformation product of some hydrofluorocarbon refrigerants in the atmosphere and may reach the aqueous environment via atmospheric deposition . The smaller the perfluorinated alkyl chain, the more soluble and the weaker the sorption of the PFAS to environmental media . This means that TFA has a high solubility in water, which allows it to easily enter the water cycle and affect aquatic environments .

Pharmacokinetics

TFA is highly soluble in water and has a low water octanol partition coefficient (KOW), about 2000 times lower than perfluorooctanoic acid (PFOA) . This means that TFA has a high bioavailability in aquatic environments due to its high solubility and low tendency to partition to the organic phase . It is also expected that ultra-short-chain PFASs like TFA have very short half-lives in the body, preventing bioaccumulation .

Result of Action

Tfa salts are known to be of low acute toxicity to mammals under conditions relevant to environmental exposure . Despite this, TFA is considered a significant contaminant due to its persistence and widespread presence in the environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TFA. For instance, TFA can be introduced into the water cycle through various sources, including industrial processes, pharmaceutical and agricultural products, and atmospheric deposition . The concentration of TFA in the environment can also be influenced by factors such as the presence of other pollutants, temperature, pH, and the characteristics of the local ecosystem .

Eigenschaften

IUPAC Name |

(2S)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMXDUXSJWJOJ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173637-40-4 | |

| Record name | Azetidine, 2-(fluoromethyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.